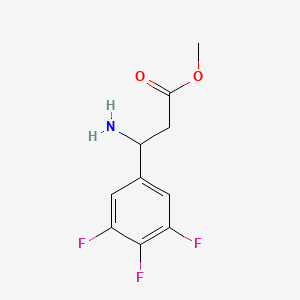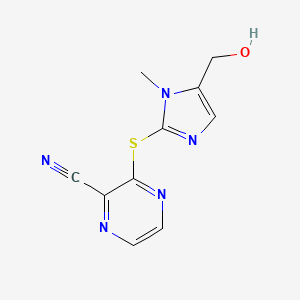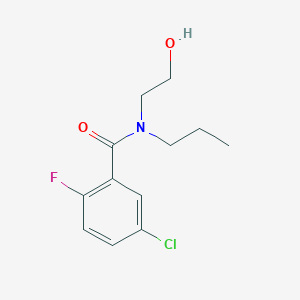
tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodopropoxy group attached to a propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate typically involves the reaction of tert-butyl 3-(3-chloropropoxy)propanoate with sodium iodide in acetone. The reaction mixture is stirred at reflux temperature for 24 hours, followed by the removal of the solvent under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride in dry ether for ester reduction.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products:
Substitution: Formation of tert-butyl 3-(3-(3-aminopropoxy)propoxy)propanoate when reacted with amines.
Reduction: Formation of tert-butyl 3-(3-(3-hydroxypropoxy)propoxy)propanol.
Oxidation: Formation of tert-butyl 3-(3-(3-carboxypropoxy)propoxy)propanoate.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as a precursor in the synthesis of drug candidates, especially those requiring an iodinated intermediate.
Industry: The compound can be utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. The iodine atom in the molecule can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(3-aminopropoxy)propanoate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-bromopropionate
Comparison:
- tert-Butyl 3-(3-aminopropoxy)propanoate: Similar in structure but contains an amino group instead of an iodopropoxy group. This difference significantly alters its reactivity and applications.
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Contains hydroxyethoxy groups, making it more hydrophilic and suitable for different types of reactions.
- tert-Butyl 3-bromopropionate: Similar halogenated ester but with a bromine atom instead of iodine, leading to different reactivity and uses in synthesis.
Conclusion
tert-Butyl 3-(3-(3-iodopropoxy)propoxy)propanoate is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the preparation of more complex molecules
Propriétés
Formule moléculaire |
C13H25IO4 |
|---|---|
Poids moléculaire |
372.24 g/mol |
Nom IUPAC |
tert-butyl 3-[3-(3-iodopropoxy)propoxy]propanoate |
InChI |
InChI=1S/C13H25IO4/c1-13(2,3)18-12(15)6-11-17-10-5-9-16-8-4-7-14/h4-11H2,1-3H3 |
Clé InChI |
DKVPKNHGWFINKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCCOCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid](/img/structure/B14911333.png)



![5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine](/img/structure/B14911355.png)


![diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)


